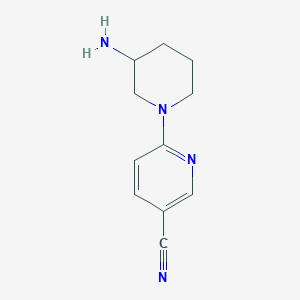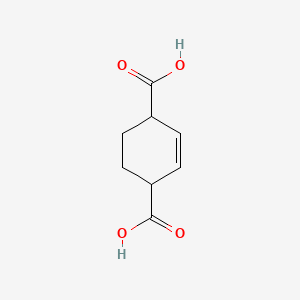![molecular formula C14H16ClN5O B8486083 N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide](/img/structure/B8486083.png)
N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide
Übersicht
Beschreibung
N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazine ring substituted with a chlorine atom and a methyl group, linked to a tetrahydroindazole carboxamide moiety. Its intricate structure suggests potential utility in medicinal chemistry and other scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated pyrazine under palladium catalysis . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it might inhibit certain kinases, leading to downstream effects on cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((3-chloropyrazin-2-yl)methyl)cyclopropanamine hydrochloride
- N-((3-chloropyrazin-2-yl)methyl)propan-2-amine hydrochloride
Uniqueness
N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide is unique due to its specific combination of a chloropyrazine moiety with a tetrahydroindazole carboxamide structure. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H16ClN5O |
|---|---|
Molekulargewicht |
305.76 g/mol |
IUPAC-Name |
N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide |
InChI |
InChI=1S/C14H16ClN5O/c1-20-12-4-2-3-9(10(12)7-19-20)14(21)18-8-11-13(15)17-6-5-16-11/h5-7,9H,2-4,8H2,1H3,(H,18,21) |
InChI-Schlüssel |
KXQMGDDMVIRDJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=N1)C(CCC2)C(=O)NCC3=NC=CN=C3Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine](/img/structure/B8486011.png)
![{[(3,3,3-Trifluoroprop-1-en-1-yl)oxy]methyl}benzene](/img/structure/B8486013.png)
![6'-(3-Fluoropropoxy)-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B8486016.png)



![Imidazo[1,5-a]pyrazine,8-methyl-3-(1-piperazinyl)-](/img/structure/B8486047.png)
![1-[4-(4-Methoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B8486062.png)



![4H-Pyrido[1,2-a]pyrimidin-4-one, 7-methyl-3-(1H-tetrazol-5-yl)-](/img/structure/B8486095.png)
![methyl 5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}-2-aminobenzoate](/img/structure/B8486101.png)
